Decylsuccinic anhydride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80684. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-decyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O3/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWKKGPNCDIFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307832 | |

| Record name | 3-Decyldihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18470-76-3 | |

| Record name | 3-Decyldihydro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18470-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic anhydride, decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018470763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Decylsuccinic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Decyldihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-decyldihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Decylsuccinic anhydride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

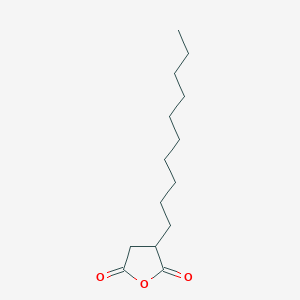

Decylsuccinic anhydride (DSA), with the CAS number 18470-76-3, is a cyclic dicarboxylic anhydride. Its structure consists of a five-membered anhydride ring substituted with a ten-carbon alkyl chain (decyl group). This molecular architecture imparts both hydrophilic (from the anhydride group) and lipophilic (from the decyl chain) characteristics, making it a molecule of interest in various scientific and industrial applications. This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure and Properties

The fundamental structure of this compound is that of a succinic anhydride molecule where one of the methylene hydrogens is replaced by a decyl group.

Structure

The chemical structure of this compound can be represented in various ways:

-

Chemical Name: 3-decyloxolane-2,5-dione

-

Molecular Formula: C₁₄H₂₄O₃

-

SMILES String: CCCCCCCCCCC1CC(=O)OC1=O

Below is a two-dimensional representation of the this compound molecule, generated using the DOT language.

Caption: 2D structure of this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 240.34 g/mol | [1] |

| Melting Point | 69 °C | [N/A] |

| Boiling Point | ~343.06 °C (estimated) | [N/A] |

| Density | Data not available | |

| Water Solubility | 0.4018 mg/L at 25 °C (estimated) | [1] |

| Appearance | White to almost white powder or crystal | [N/A] |

Experimental Protocols

Synthesis of this compound

A detailed, peer-reviewed experimental protocol specifically for the synthesis of this compound is not widely published. However, a general and well-established method for the synthesis of related long-chain alkyl and alkenyl succinic anhydrides is the Ene reaction . This reaction involves the thermal addition of an alkene (the "ene") to an enophile, in this case, maleic anhydride.

A plausible synthetic route for this compound would involve the reaction of 1-decene with maleic anhydride at elevated temperatures.

General Experimental Workflow for the Synthesis of Alkyl Succinic Anhydrides:

Caption: General workflow for alkyl succinic anhydride synthesis.

Important Considerations for Synthesis:

-

Stoichiometry: An excess of the alkene is often used to drive the reaction to completion.

-

Temperature Control: The reaction is typically conducted at temperatures exceeding 200 °C. Precise temperature control is crucial to minimize side reactions.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and products at high temperatures.

-

Purification: The crude product may contain unreacted starting materials and polymeric byproducts. Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.

Spectroscopic Characterization

1. Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the anhydride and alkyl functional groups.

-

C=O Stretching: Two distinct carbonyl stretching bands are characteristic of cyclic anhydrides. For saturated cyclic anhydrides, these typically appear in the regions of 1870-1845 cm⁻¹ (symmetric stretch) and 1800-1775 cm⁻¹ (asymmetric stretch).

-

C-O Stretching: A strong C-O stretching band is expected in the range of 1300-900 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the decyl chain will be observed just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ region).

-

C-H Bending: Aliphatic C-H bending vibrations will appear around 1465 cm⁻¹ and 1375 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Alkyl Chain: The protons of the decyl chain will produce a series of signals in the upfield region of the spectrum (approximately 0.8-1.7 ppm). The terminal methyl group (CH₃) will appear as a triplet around 0.9 ppm. The numerous methylene groups (CH₂) will result in a complex multiplet.

-

Succinic Anhydride Ring: The protons on the succinic anhydride ring will be observed further downfield due to the deshielding effect of the carbonyl groups. The CH proton and the CH₂ protons of the ring are expected to appear as multiplets in the range of 2.5-3.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons: The two carbonyl carbons of the anhydride group will give rise to signals in the downfield region, typically between 170 and 180 ppm.

-

Alkyl Chain Carbons: The carbons of the decyl chain will appear in the upfield region (approximately 14-40 ppm).

-

Succinic Anhydride Ring Carbons: The aliphatic carbons of the succinic anhydride ring will be found at approximately 30-50 ppm.

-

3. Mass Spectrometry (MS):

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 240. The fragmentation pattern would likely involve the loss of the decyl chain and fragmentation of the succinic anhydride ring, leading to characteristic fragment ions.

Applications and Areas of Research

While specific drug development applications for this compound are not extensively documented, its structural features suggest potential utility in several areas of interest to researchers and scientists:

-

Prodrug Design: The anhydride group can be used to temporarily mask polar functional groups (e.g., hydroxyl or amine groups) in drug molecules. This can enhance the lipophilicity and membrane permeability of the drug, with the anhydride being subsequently hydrolyzed in vivo to release the active compound.

-

Bioconjugation and Surface Modification: The reactivity of the anhydride group allows for covalent attachment to biomolecules (e.g., proteins, peptides) or surfaces containing nucleophilic groups. The decyl chain can then be used to modulate the hydrophobic properties of the resulting conjugate or modified surface.

-

Formation of Amphiphilic Polymers: this compound can be used as a monomer or a modifying agent in polymerization reactions to create amphiphilic polymers with potential applications in drug delivery systems, such as micelles and nanoparticles.

Conclusion

This compound is a versatile molecule with a combination of reactive and hydrophobic functionalities. While detailed experimental data for this specific compound is somewhat limited in the public domain, its chemical properties and reactivity can be largely inferred from its structure and the well-understood chemistry of related alkyl succinic anhydrides. Its potential applications in prodrug design, bioconjugation, and materials science make it a compound of continuing interest for further research and development. Researchers are encouraged to perform thorough characterization of synthesized this compound to establish a more complete and experimentally validated dataset for this compound.

References

An In-depth Technical Guide to the Synthesis of Decylsuccinic Anhydride from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of decylsuccinic anhydride from maleic anhydride and 1-decene. The core of this process is the Alder-ene reaction, a thermal addition process that forms the desired alkenyl succinic anhydride. This document details the underlying reaction mechanism, optimized experimental protocols, and critical parameters influencing reaction yield and purity. Quantitative data from representative studies are summarized, and potential side reactions and purification strategies are discussed. Visual diagrams of the synthesis pathway and experimental workflow are provided to facilitate understanding.

Introduction

This compound and other long-chain alkenyl succinic anhydrides (ASAs) are versatile chemical intermediates with a wide range of industrial applications.[1] Their utility stems from the presence of both a hydrophobic alkyl chain and a reactive anhydride group. This dual functionality makes them valuable as sizing agents in the paper industry, corrosion inhibitors, epoxy curing agents, and as intermediates in the synthesis of surfactants and lubricants.[2] In the pharmaceutical and drug development sectors, the hydrophobic nature of the decyl chain combined with the reactive anhydride moiety allows for the modification of biomolecules to enhance their lipophilicity and facilitate drug delivery.

The synthesis of this compound is primarily achieved through the "ene" reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene," in this case, 1-decene) and a compound with a multiple bond (the "enophile," maleic anhydride).[3] This reaction is thermally induced and typically requires high temperatures to proceed at a reasonable rate.[1]

Synthesis Pathway and Mechanism

The fundamental reaction for the synthesis of this compound is the ene reaction between 1-decene and maleic anhydride. The reaction proceeds via a concerted, pericyclic mechanism involving a six-membered transition state. An allylic hydrogen from 1-decene is transferred to one of the carbonyl-adjacent carbons of maleic anhydride, while a new carbon-carbon bond is formed between the other end of the alkene and the other carbonyl-adjacent carbon of the anhydride. This results in a shift of the double bond in the decyl chain.[3][4]

The reaction is typically carried out at temperatures ranging from 180°C to 250°C.[5] Due to the high temperatures, several side reactions can occur, including the polymerization of maleic anhydride, oligomerization of the alkene, and copolymerization of the reactants.[3][6] To mitigate these undesired reactions, polymerization inhibitors such as hydroquinone or phenothiazine can be added to the reaction mixture.[1]

Below is a diagram illustrating the synthesis pathway.

Experimental Protocols

The following protocols are generalized from various literature sources and patents and should be adapted and optimized for specific laboratory or pilot-plant conditions.

General Laboratory Scale Synthesis

Materials:

-

Maleic Anhydride (MA)

-

1-Decene

-

Polymerization inhibitor (e.g., hydroquinone)

-

Nitrogen gas supply

-

Reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, condenser, and thermometer.

Procedure:

-

Charging the Reactor: To a clean and dry reaction vessel, add maleic anhydride and 1-decene. The molar ratio of 1-decene to maleic anhydride is typically in the range of 1.2:1 to 3:1 to favor the formation of the desired product and minimize side reactions.[6]

-

Inert Atmosphere: Add a catalytic amount of a polymerization inhibitor (e.g., 0.1% by weight of maleic anhydride). Purge the reaction vessel with nitrogen gas for 15-20 minutes to create an inert atmosphere.[1]

-

Reaction: Heat the reaction mixture with stirring to the desired temperature, typically between 200°C and 240°C. Maintain this temperature for a period of 2 to 8 hours.[5] The progress of the reaction can be monitored by techniques such as titration to determine the amount of unreacted maleic anhydride.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The unreacted 1-decene can be removed by vacuum distillation.[1]

Purification of this compound

The crude product may contain unreacted starting materials, polymeric byproducts, and the corresponding decylsuccinic acid (from hydrolysis of the anhydride).

Procedure for Purification:

-

Removal of Unreacted Maleic Anhydride: Unreacted maleic anhydride can be removed by vacuum distillation.

-

Removal of Decylsuccinic Acid: The diacid impurity can be removed by liquid-liquid extraction.[7]

-

Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The acidic decylsuccinic acid will be converted to its water-soluble sodium salt and move to the aqueous layer.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the purified this compound.[7]

-

-

Decolorization: If the product is colored due to polymeric impurities, it can be treated with activated carbon followed by filtration. For thermally stable products, vacuum distillation can also be effective.[7]

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions. The following tables summarize representative data from studies on analogous alkenyl succinic anhydride syntheses.

Table 1: Effect of Temperature and Molar Ratio on Yield

| Temperature (°C) | Molar Ratio (Alkene:MA) | Reaction Time (h) | Yield (%) | Reference |

| 220 | 1.2 | 8 | <55 | [3] |

| 235 | 1.35 | 8 | <55 | [3] |

| 240 | 1.5 | 8 | >70 | [3] |

| 250 | 1.7 | 8 | >70 | [3] |

Note: The yields are based on a study of the reaction between high-oleic sunflower oil methyl esters and maleic anhydride, which serves as a good model for the synthesis of this compound.[3]

Experimental Workflow

The overall workflow for the synthesis and purification of this compound can be visualized as follows:

Conclusion

The synthesis of this compound from maleic anhydride and 1-decene via the ene reaction is a well-established and robust method. Careful control of reaction parameters, particularly temperature and reactant molar ratios, is crucial for maximizing yield and minimizing the formation of undesirable byproducts. The addition of polymerization inhibitors is a key strategy to suppress side reactions. Post-synthesis purification, primarily through vacuum distillation and liquid-liquid extraction, is necessary to obtain a high-purity product suitable for demanding applications in research, drug development, and various industries. This guide provides a foundational understanding and practical protocols for the successful synthesis of this important chemical intermediate.

References

- 1. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. The ene reaction of maleic anhydride with alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CN102633757A - Preparation method of alkenyl succinic anhydrides (ASA) - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Decylsuccinic anhydride CAS number and molecular weight

It appears there may be some ambiguity in your request for "decylsuccinic anhydride." Initial research has revealed several closely related compounds, and to provide you with the most accurate and relevant technical guide, it is crucial to identify the precise substance of interest.

The following compounds, while similar in name, are chemically distinct:

-

This compound

-

Dothis compound

-

Dodecenylsuccinic Anhydride

Each of these will have a unique CAS number, molecular weight, and associated experimental data.

To proceed with creating a detailed technical guide that meets your specifications, please clarify which of these compounds is the focus of your research. Once the correct compound is identified, a comprehensive guide will be developed, including:

-

A detailed summary of its physicochemical properties.

-

Relevant experimental protocols.

-

Signaling pathway diagrams (if applicable).

-

All quantitative data will be presented in clear, tabular format.

-

Diagrams will be rendered using Graphviz (DOT language) as requested.

We await your clarification to ensure the final document is precisely tailored to your research needs.

Spectroscopic Analysis of Decylsuccinic Anhydride: A Technical Guide

Introduction

Decylsuccinic anhydride is a cyclic dicarboxylic anhydride featuring a ten-carbon alkyl chain. This chemical structure imparts both hydrophobic and reactive characteristics, making it a valuable intermediate in the synthesis of a variety of compounds, including surfactants, emulsifiers, and corrosion inhibitors. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. For the purpose of this guide, and due to the limited availability of specific data for this compound, data for the closely related and structurally similar dothis compound will be used as a representative model.

Spectroscopic Data

The following sections present the key spectroscopic data for dothis compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 - 3.2 | Multiplet | 1H | CH of the succinic anhydride ring |

| ~2.6 - 2.8 | Multiplet | 2H | CH₂ of the succinic anhydride ring |

| ~1.2 - 1.7 | Multiplet | ~18H | CH₂ groups of the decyl chain |

| ~0.88 | Triplet | 3H | Terminal CH₃ of the decyl chain |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carbonyl groups of the anhydride) |

| ~40 | CH (Carbon in the succinic anhydride ring attached to the decyl chain) |

| ~32 | CH₂ (Carbon in the succinic anhydride ring) |

| ~22-32 | CH₂ (Carbons of the decyl chain) |

| ~14 | CH₃ (Terminal carbon of the decyl chain) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The most characteristic feature in the IR spectrum of an anhydride is the presence of two carbonyl stretching bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | C-H stretching (alkyl chain) |

| ~1860 | Strong | C=O stretching (symmetric) |

| ~1780 | Strong | C=O stretching (asymmetric) |

| ~1220 | Strong | C-O-C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented here is for dothis compound.[2]

| m/z | Relative Intensity | Assignment |

| 268 | Low | [M]⁺ (Molecular ion) |

| 168 | Moderate | [M - C₇H₁₄]⁺ |

| 99 | High | [C₅H₇O₂]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal intensity.

-

Key parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Solid Film: If the sample is a solid, a thin film can be cast onto a salt plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.

-

-

Instrumentation: An FT-IR spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the salt plates) is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorbance or transmittance spectrum using a Fourier transform.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this compound, GC-MS is a common method.

-

Ionization: Electron Ionization (EI) is a standard ionization technique for GC-MS. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

-

Data Interpretation: The mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. The fragmentation pattern provides valuable information about the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Solubility Profile of Decylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of decylsuccinic anhydride in common laboratory solvents. Due to the limited availability of specific quantitative data for this compound, this guide combines available data with qualitative assessments based on its chemical structure and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided, accompanied by a logical workflow diagram to facilitate experimental design.

Introduction

This compound is a cyclic dicarboxylic anhydride featuring a ten-carbon alkyl chain. This structure imparts a significant nonpolar character to the molecule, which largely dictates its solubility behavior. The anhydride functional group also provides a site for potential reactivity, particularly with protic solvents. Understanding the solubility of this compound is crucial for its application in various fields, including its use as a chemical intermediate, sizing agent, and in the synthesis of resins and surfactants.

Solubility Profile of this compound

Table 1: Quantitative and Qualitative Solubility of this compound

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility/Inference |

| Water | Polar Protic | 0.4018 mg/L @ 25 °C (estimated)[1] | Very slightly soluble. Hydrolysis to decylsuccinic acid can occur over time. |

| Hexane | Nonpolar | Data not available | Expected to be soluble. The nonpolar alkyl chain will interact favorably with hexane. |

| Toluene | Nonpolar (Aromatic) | Data not available | Expected to be soluble. The aromatic ring can interact with the alkyl chain. |

| Diethyl Ether | Slightly Polar Aprotic | Data not available | Expected to be soluble. Similar anhydrides show good solubility in ether. |

| Ethyl Acetate | Moderately Polar Aprotic | Data not available | Expected to be soluble. A common solvent for many organic compounds. |

| Acetone | Polar Aprotic | Data not available | Expected to be soluble. Succinic anhydride is soluble in acetone.[2] |

| Ethanol | Polar Protic | Data not available | Expected to be soluble, but may react. Anhydrides can react with alcohols to form esters. |

| Methanol | Polar Protic | Data not available | Expected to be soluble, but may react. Anhydrides can react with alcohols to form esters. |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[3]

1. Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the desired solvent. A visible excess of solid should be present to ensure saturation.

2. Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. A preliminary study can be conducted to determine the optimal equilibration time.

3. Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a minimum of 24 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Alternatively, the vials can be centrifuged at the same temperature to expedite the separation of the solid and liquid phases.

4. Sampling:

-

Carefully withdraw a precise aliquot of the clear supernatant using a syringe. It is critical to avoid disturbing the settled solid material.

5. Filtration:

-

Immediately filter the collected aliquot through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial. This step is crucial for removing any microscopic solid particles that may be suspended in the supernatant.

6. Quantification:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method. Suitable techniques may include:

-

Gravimetric analysis: Evaporate the solvent and weigh the remaining solute.

-

Chromatographic methods (e.g., HPLC, GC): This is often the preferred method for its accuracy and sensitivity. A calibration curve should be prepared using standards of known concentration.

-

Titration: If the anhydride hydrolyzes to a diacid in a controlled manner, an acid-base titration could be employed.

-

7. Calculation of Solubility:

-

Calculate the solubility of this compound in the chosen solvent and express it in the desired units (e.g., g/100 mL, mg/mL, or molarity).

Mandatory Visualization

Caption: Workflow for determining solubility using the shake-flask method.

References

Navigating the Thermal Landscape of Decylsuccinic Anhydride: A Technical Guide

Introduction

Decylsuccinic anhydride (DSA), a substituted cyclic dicarboxylic anhydride, and its analogs are pivotal in various industrial applications, including as epoxy curing agents, paper sizing agents, and intermediates in the synthesis of surfactants and corrosion inhibitors. The efficacy and safety of DSA in these applications are intrinsically linked to its thermal stability. Understanding the thermal decomposition behavior of DSA is crucial for defining safe processing and storage temperatures, predicting shelf-life, and preventing hazardous exothermic events. This technical guide provides an in-depth analysis of the thermal stability and decomposition pathways of this compound, leveraging data from closely related alkyl succinic anhydrides to build a comprehensive profile in the absence of extensive direct studies on this specific molecule. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermal properties of this compound class.

Estimated Thermal Stability of Alkyl Succinic Anhydrides

Direct quantitative data on the thermal decomposition of this compound is not extensively available in peer-reviewed literature. However, by examining data from its close structural analogs, particularly Dodecenyl Succinic Anhydride (DDSA), we can infer its thermal behavior. Thermogravimetric analysis (TGA) is the standard method for determining the thermal stability of a substance by measuring its mass change as a function of temperature.

| Parameter | Estimated Value for this compound | Data Source/Rationale |

| Melting Point (°C) | ~65 - 75 | Interpolated from the melting points of Dothis compound (71-74 °C) and other alkyl succinic anhydrides. |

| Onset of Decomposition (°C) | ~180 - 220 | Based on TGA data for Dodecenyl Succinic Anhydride (DDSA) and the synthesis temperatures of alkenyl succinic anhydrides, which are typically above 200°C.[1][2] |

| Temperature of Maximum Decomposition Rate (°C) | ~230 - 270 | Inferred from the general thermal behavior of cyclic anhydrides and related organic compounds. |

| Primary Decomposition Products | Decene, Carbon Dioxide, Carbon Monoxide | Hypothesized based on the thermal decomposition of succinic anhydride and the principles of decarboxylation.[1] |

Note: The values presented are estimations based on analogous compounds and should be confirmed by experimental analysis for this compound specifically.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound begins to decompose and the kinetics of its mass loss.

Methodology:

-

Sample Preparation: A sample of 3-5 mg of high-purity this compound is accurately weighed into a ceramic or aluminum TGA pan.

-

Instrument Setup: The TGA instrument is purged with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of approximately 400-500 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak, from the first derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, as well as to detect any exothermic or endothermic events associated with its decomposition.

Methodology:

-

Sample Preparation: A sample of 2-5 mg of this compound is weighed into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program: A heat-cool-heat cycle is typically employed. The sample is first heated from ambient temperature to a temperature above its melting point (e.g., 100 °C) at a rate of 10 °C/min to observe the melting transition. It is then cooled back to a sub-ambient temperature and reheated at the same rate to observe any changes in thermal behavior. To study decomposition, a separate experiment is run, heating the sample to a higher temperature (e.g., 300 °C) at a controlled rate.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (onset and peak temperatures), the enthalpy of fusion (ΔHf), and the temperatures and enthalpies of any decomposition events.

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Analysis of this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a primary pathway involving decarboxylation, which is the loss of carbon dioxide. This is a common decomposition route for cyclic anhydrides and carboxylic acids. The reaction is initiated by the cleavage of the anhydride ring.

Caption: Proposed Decomposition of this compound.

The initial step is the thermally induced cleavage of the C-O bond in the anhydride ring, leading to a transient intermediate. This intermediate can then undergo decarboxylation (loss of CO2) and decarbonylation (loss of CO) to yield the more stable alkene, decene, and gaseous byproducts. The long alkyl chain may also undergo further fragmentation or rearrangement at higher temperatures, leading to a more complex mixture of smaller hydrocarbons.

While specific experimental data for this compound remains to be fully elucidated in public literature, a robust understanding of its thermal stability and decomposition can be formulated based on the behavior of analogous alkyl succinic anhydrides. It is estimated that DSA is thermally stable up to approximately 180-220 °C, beyond which it undergoes decomposition primarily through decarboxylation to yield decene, carbon dioxide, and carbon monoxide. For precise determination of its thermal properties, standardized techniques such as TGA and DSC are essential. The methodologies and theoretical framework provided in this guide offer a solid foundation for researchers and professionals to safely handle and effectively utilize this compound in their applications.

References

Decylsuccinic Anhydride: A Technical Guide to its Mechanism of Action in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylsuccinic anhydride (DSA), and its widely studied analog dodecenyl succinic anhydride (DDSA), are reactive cyclic anhydrides that play a crucial role in the chemical modification of various substrates. The presence of a long aliphatic chain coupled with a reactive anhydride ring makes DSA a versatile molecule for introducing hydrophobicity and enabling further functionalization. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in key chemical reactions, including esterification, amidation, and epoxy curing. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers in materials science, polymer chemistry, and drug development.

The fundamental mechanism governing the reactivity of this compound is nucleophilic acyl substitution . The electrophilic carbonyl carbons of the anhydride ring are susceptible to attack by nucleophiles, leading to the opening of the ring and the formation of a new covalent bond. This core principle underlies its application in modifying biopolymers and curing resins.

Esterification of Polysaccharides

This compound is extensively used to modify hydrophilic polysaccharides such as starch and chitosan to enhance their hydrophobicity. This modification is critical for applications in biodegradable packaging, drug delivery systems, and food science. The reaction involves the nucleophilic attack of the hydroxyl groups on the polysaccharide backbone on one of the carbonyl carbons of the DSA, leading to the formation of a half-ester.

Reaction Mechanism

The esterification proceeds via a base-catalyzed nucleophilic acyl substitution. An alkaline catalyst, typically sodium hydroxide (NaOH), deprotonates the hydroxyl groups of the polysaccharide, increasing their nucleophilicity. The resulting alkoxide ion then attacks the anhydride, leading to ring-opening and the formation of a decylsuccinate ester linkage and a free carboxylate group.

Quantitative Data: Degree of Substitution

The extent of modification, known as the Degree of Substitution (DS), is a critical parameter that influences the properties of the modified polysaccharide. The DS is defined as the average number of hydroxyl groups substituted per anhydroglucose unit. It is influenced by various reaction parameters.

| Polysaccharide | DSA/DDSA Concentration (% w/w of starch) | pH | Temperature (°C) / (K) | Reaction Time (min) | Degree of Substitution (DS) | Reference |

| Corn Starch | 10% (DDSA) | 8.5 - 9.0 | 40 °C / 313 K | - | 0.0256 | [1] |

| Quinoa Starch | - | - | - | - | 0.0023 - 0.0095 | [2] |

| Pearl Millet Starch | 3% (OSA) | 8.0 | - | - | 0.010 - 0.025 | [3] |

| Sago Starch (HMT) | 4.53% (OSA) | 7.26 | - | - | 0.0121 | [4] |

| Pullulan | 14.96% (OSA) | 9.0 | 40.9 °C | 101.21 | 0.061 | [5] |

| Data for Octenyl Succinic Anhydride (OSA), a closely related modifying agent, is included for comparison. |

Experimental Protocol: Modification of Starch

This protocol is a generalized procedure based on common methodologies for starch modification with DDSA.[1]

-

Starch Slurry Preparation: Prepare a 30% (w/w) aqueous slurry of corn starch.

-

pH Adjustment: Adjust the pH of the slurry to 8.5-9.0 using a 3% (w/w) NaOH solution.

-

DDSA Emulsion: Prepare a pre-emulsion of DDSA.

-

Reaction: Add 10% (w/w of starch) of the DDSA pre-emulsion to the starch slurry. Maintain the reaction at 40°C (313 K) with constant stirring. Monitor and maintain the pH between 8.5 and 9.0 by adding NaOH solution as needed.

-

Termination: After the reaction is complete (indicated by stabilization of pH), adjust the pH to 6.5 with 1 M HCl.

-

Purification: Filter the modified starch and wash it multiple times with distilled water and then with ethanol to remove unreacted DDSA and salts.

-

Drying: Dry the purified modified starch in an oven at 40-50°C to a constant weight.

Amidation of Proteins

This compound reacts with the free amino groups of proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This modification introduces a hydrophobic decyl chain and a negatively charged carboxylate group, altering the protein's isoelectric point, solubility, and emulsifying properties.

Reaction Mechanism

The amidation reaction is a nucleophilic acyl substitution where the unprotonated amino group acts as the nucleophile. It attacks one of the carbonyl carbons of the anhydride ring, leading to the formation of a stable amide bond and a free carboxylate group. This reaction is typically carried out under mild alkaline conditions to ensure the amino groups are in their nucleophilic, unprotonated state.

Quantitative Data: Reaction Kinetics

The amidation of amine-containing drugs with succinic anhydride has been shown to be autocatalytic in its initial stages, followed by a second-order reaction.[6] The reaction rate is influenced by the solvent properties and the structure of the amine.

| Reactant System | Key Kinetic Findings | Reference |

| Succinic anhydride and amine-containing drugs (benzocaine, procaine, sulfanilamide) | Initial autocatalysis, followed by second-order kinetics. Reaction rate constants are dependent on the polarity, basicity, and donor/acceptor properties of the solvent. | [6] |

| Mechanochemical reaction of succinic anhydride and benzocaine | Maximum conversion of ~90% achieved after 2 hours of ball milling with an equimolar mixture. | [6] |

Experimental Protocol: Modification of Chitosan

This protocol is adapted from methods for the succinylation of chitosan, a polysaccharide with abundant free amino groups.[7][8]

-

Dissolution: Dissolve chitosan in a 1-2% aqueous acetic acid solution.

-

pH Adjustment: Adjust the pH to a mildly alkaline value (e.g., 8.0) to deprotonate the amino groups.

-

DSA Addition: Dissolve this compound in a suitable solvent like ethanol or dimethyl sulfoxide. Add the DSA solution dropwise to the chitosan solution under vigorous stirring. The molar ratio of DSA to chitosan's amino groups can be varied to control the degree of substitution.

-

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 24-48 hours).

-

Purification: Precipitate the modified chitosan by adjusting the pH. Alternatively, purify the reaction mixture by dialysis against distilled water to remove unreacted DSA, solvent, and salts.

-

Lyophilization: Freeze-dry the purified product to obtain the N-decylsuccinyl chitosan derivative.

Curing of Epoxy Resins

This compound serves as a curing agent (hardener) for epoxy resins, creating a cross-linked thermoset polymer with desirable mechanical and electrical properties. The long decyl chain imparts flexibility and toughness to the cured resin.

Reaction Mechanism

The curing process is complex and typically requires an initiator or catalyst, such as a tertiary amine or a hydroxyl-containing compound. The mechanism involves several steps:

-

Initiation: The anhydride ring is opened by a nucleophile (e.g., a hydroxyl group or a tertiary amine), forming a monoester with a free carboxylic acid group.

-

Esterification: The newly formed carboxylic acid group reacts with an epoxy group, opening the epoxide ring and forming a hydroxyl-ester. This step generates a new hydroxyl group.

-

Propagation: The newly formed hydroxyl group can then react with another anhydride molecule, propagating the curing process through an alternating copolymerization of epoxy and anhydride groups, leading to a polyester network.

-

Etherification (Side Reaction): The hydroxyl groups can also react with other epoxy groups, leading to ether linkages. This is a competing reaction that also contributes to the cross-linked network.

Quantitative Data: Curing Kinetics

The curing kinetics of epoxy-anhydride systems are often studied using Differential Scanning Calorimetry (DSC). The reaction is typically autocatalytic.

| Epoxy System | Curing Agent | Kinetic Parameters | Reference |

| Bisphenol-S Epoxy Resin | Succinic Anhydride | Autocatalytic reaction. Activation energies for the two rate constants were 96.47 kJ/mol and 79.63 kJ/mol. The overall reaction order was between 2 and 2.5. | [9] |

| Generic Epoxy Resin | Anhydride | Initial curing temperature > 100°C. | [10] |

| Generic Epoxy Resin | Anhydride | Activation energy of ~60.44 kJ/mol and reaction order of ~0.892. | [11] |

Experimental Protocol: Monitoring Curing by DSC

-

Sample Preparation: Prepare a homogeneous mixture of the epoxy resin, this compound, and any catalyst or accelerator in the desired stoichiometric ratio.

-

DSC Analysis: Place a small, accurately weighed amount of the uncured mixture (typically 5-10 mg) into an aluminum DSC pan.

-

Non-isothermal Scan: Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a temperature range that covers the entire curing process (e.g., 30°C to 250°C). An inert atmosphere (e.g., nitrogen) is typically used.

-

Data Analysis: The heat flow as a function of temperature is recorded. The total heat of reaction (ΔH) is determined from the area under the exothermic peak.

-

Kinetic Modeling: Use models such as the Kissinger or Ozawa-Flynn-Wall method to determine kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A) from the DSC data obtained at different heating rates.

Hydrolysis of this compound

A common side reaction for this compound is hydrolysis, where the anhydride ring is opened by water to form the corresponding dicarboxylic acid (decylsuccinic acid). The rate of hydrolysis is influenced by pH, temperature, and steric and electronic effects of the substituents. This reaction is particularly relevant in aqueous systems, such as in the modification of biopolymers, where it competes with the desired esterification or amidation reaction.

Reaction Mechanism

The hydrolysis can be uncatalyzed (nucleophilic attack by water) or catalyzed by acid or base. In alkaline media, the more nucleophilic hydroxide ion significantly accelerates the ring-opening.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fstjournal.com.br [fstjournal.com.br]

- 5. Chemical modification of pullulan exopolysaccharide by octenyl succinic anhydride: Optimization, physicochemical, structural and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN102417551A - Preparation method and application of succinylated chitosan derivatives - Google Patents [patents.google.com]

- 8. Progress in Research of Chitosan Chemical Modification Technologies and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. crimsonpublishers.com [crimsonpublishers.com]

An In-Depth Technical Guide to the Purity and Available Grades of Commercial Dodecenyl Succinic Anhydride (DDSA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and commercially available grades of Dodecenyl Succinic Anhydride (DDSA). DDSA is a crucial intermediate in various industrial applications, including as a curing agent for epoxy resins, a corrosion inhibitor, and a viscosity modifier in lubricants. In the pharmaceutical and drug development sectors, its derivatives are explored for creating hydrogels for sustained drug delivery and as modifying agents for biopolymers. Understanding the purity, grades, and analytical methods for quality control is paramount for ensuring consistent performance and regulatory compliance.

Commercial Grades and Typical Specifications

Commercial DDSA is available in several grades, with purity levels being the primary differentiator. The intended application often dictates the required grade. For instance, applications in electronics may demand higher purity to ensure optimal electrical insulation properties, while use as a corrosion inhibitor might tolerate a lower grade. The most common impurities found in commercial DDSA are free dodecenyl succinic acid (formed by hydrolysis), unreacted maleic anhydride, and residual starting olefins.

Below is a summary of typical specifications for commercially available grades of Dodecenyl Succinic Anhydride.

Table 1: Typical Specifications of Commercial Dodecenyl Succinic Anhydride (DDSA) Grades

| Parameter | Technical Grade | High-Purity / EM Grade |

| Appearance | Clear, light yellow liquid | Clear, light yellow liquid |

| Purity / Anhydride Content (%) | ≥ 90%[1] | ≥ 97% - 99% min.[2] |

| Free Acid (%) | ≤ 2.0% max. | ≤ 1.0% max.[2] |

| Free Maleic Anhydride (%) | ≤ 0.2% max. | ≤ 0.2% max.[2] |

| Color (Gardner) | max. 6 | max. 3 |

| Acid Number (mg KOH/g) | 405 - 425 | 410 - 432[2] |

| Viscosity @ 25°C (cps) | 290 - 355 | 290 - 355[2] |

| Specific Gravity | 0.98 – 1.02 | 0.98 – 1.02[2] |

Note: "EM Grade" refers to grades suitable for electron microscopy applications, which often require higher purity.

Analytical Workflow for Quality Control

A systematic approach is necessary to ensure the quality of incoming commercial DDSA. The following diagram illustrates a typical workflow for the analysis of DDSA purity and key impurities.

Caption: A typical analytical workflow for the quality control of commercial Dodecenyl Succinic Anhydride.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in assessing the purity and quality of commercial DDSA.

This method quantifies the amount of free carboxylic acid present in a DDSA sample, which is an indicator of hydrolysis.

-

Principle: The free carboxylic acid in the sample is directly titrated with a standardized solution of potassium hydroxide in an alcoholic medium. The anhydride ring does not react under these conditions.

-

Apparatus:

-

250 mL Erlenmeyer flask

-

50 mL burette

-

Analytical balance

-

-

Reagents:

-

Standardized 0.1 M potassium hydroxide (KOH) in ethanol

-

Toluene

-

95% Ethanol

-

Phenolphthalein indicator solution (1% in ethanol)

-

-

Procedure:

-

Accurately weigh approximately 2.0 g of the DDSA sample into a 250 mL Erlenmeyer flask.

-

Add 50 mL of a 1:1 (v/v) mixture of toluene and ethanol to the flask.

-

Swirl the flask to dissolve the sample completely. Gentle warming may be applied if necessary, but the solution must be cooled to room temperature before titration.

-

Add 3-4 drops of phenolphthalein indicator to the solution.

-

Titrate the sample with the standardized 0.1 M ethanolic KOH solution until a faint pink color persists for at least 30 seconds.

-

Record the volume of KOH solution used (V).

-

Perform a blank titration using 50 mL of the toluene/ethanol mixture and the indicator, without the DDSA sample, and record the volume (V_blank).

-

-

Calculation: Free Acid (%) = [((V - V_blank) * M * 268.4) / (W * 10)] Where:

-

V = volume of KOH solution used for the sample (mL)

-

V_blank = volume of KOH solution used for the blank (mL)

-

M = Molarity of the ethanolic KOH solution (mol/L)

-

268.4 = Molecular weight of dodecenyl succinic acid ( g/mol )

-

W = Weight of the sample (g)

-

This method is used to determine the purity of DDSA (anhydride content) and to quantify residual maleic anhydride. Due to the reactivity of the anhydride group, a derivatization step is often employed to convert the analyte into a more stable and volatile compound suitable for GC analysis.

-

Principle: The DDSA sample is derivatized to form a stable ester, which can be separated and quantified by gas chromatography with a flame ionization detector (FID). The area normalization method can be used for purity determination, or a calibration curve with a certified reference standard can be used for more accurate quantification.

-

Apparatus:

-

Gas chromatograph with a flame ionization detector (FID)

-

Capillary GC column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm)

-

Autosampler

-

Vials and caps

-

-

Reagents and Standards:

-

Dodecenyl Succinic Anhydride reference standard

-

Maleic anhydride reference standard

-

Methanol (reagent grade)

-

Boron trifluoride-methanol solution (BF3-MeOH), 14% w/v, or another suitable esterification agent.

-

Acetone (GC grade)

-

-

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of DDSA reference standard in acetone (e.g., 1000 µg/mL).

-

Prepare a stock solution of maleic anhydride reference standard in acetone (e.g., 100 µg/mL).

-

Create a series of calibration standards by diluting the stock solutions.

-

-

Sample Preparation (Derivatization):

-

Accurately weigh about 100 mg of the DDSA sample into a vial.

-

Add 1 mL of methanol followed by 1 mL of BF3-methanol solution.

-

Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the esterification of the anhydride and any free acid.

-

Cool the vial to room temperature.

-

Dilute the derivatized sample with acetone to a suitable concentration for GC analysis (e.g., dilute to 10 mL).

-

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp at 15°C/min to 280°C.

-

Hold at 280°C for 10 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

-

Quantification:

-

Identify the peaks corresponding to the derivatized DDSA and maleic anhydride by comparing their retention times with those of the standards.

-

For purity (anhydride content), the area normalization method can be used, where the percentage of the DDSA peak area relative to the total peak area of all components is calculated.

-

For more accurate quantification of both DDSA and maleic anhydride, construct a calibration curve by plotting the peak area versus the concentration of the prepared standards. Determine the concentration in the sample from this curve.

-

This technical guide provides a foundational understanding of the purity, grades, and analytical methodologies for commercial Dodecenyl Succinic Anhydride. For specific applications, it is always recommended to consult the supplier's certificate of analysis and to perform in-house quality control testing.

References

An In-depth Technical Guide to the Health and Safety of Handling Decylsuccinic Anhydride and Its Analogs

This guide provides comprehensive health and safety information for handling Decylsuccinic Anhydride and related long-chain alkenyl succinic anhydrides, intended for researchers, scientists, and professionals in drug development.

Section 1: Chemical Identification and Physical Properties

This compound and its analogs, such as dodecenylsuccinic anhydride, are organic compounds used as intermediates in chemical synthesis. Their physical and chemical properties are crucial for safe handling and storage.

Table 1: Physical and Chemical Properties of Alkenyl Succinic Anhydrides

| Property | Data | Source |

| Chemical Formula | C₁₆H₂₈O₃ (Dothis compound) | |

| Molecular Weight | 268.39 g/mol (Dothis compound) | [1] |

| Appearance | Solid, Colorless crystalline needles | [2] |

| Melting Point | 41 - 43 °C (106 - 109 °F) for (2-Dodecen-1-yl)succinic anhydride | |

| Boiling Point | 180 - 182 °C at 7 hPa for (2-Dodecen-1-yl)succinic anhydride | |

| Density | 1.004 g/cm³ at 20 °C (Dodecenylsuccinic anhydride) | |

| Vapor Pressure | 76.5 Pa at 20 °C (Dodecenylsuccinic anhydride) | [3] |

| Solubility in water | 0.4018 mg/L @ 25 °C (estimated) | [4] |

| Flash Point | 167 °C (Dodecenyl Succinic Anhydride) | [5] |

Section 2: Toxicological Data and Hazard Identification

These compounds present several health hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Classification:

-

Skin Irritation (Category 2) : Causes skin irritation.[6][7]

-

Serious Eye Irritation (Category 2A/2) : Causes serious eye irritation.[3][6][7]

-

Skin Sensitization (Category 1/1A) : May cause an allergic skin reaction.[3][8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[9]

-

Hazardous to the aquatic environment, long-term hazard (Category 4) : May cause long lasting harmful effects to aquatic life.[1][7]

Table 2: Toxicological Summary

| Hazard | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[7][8] |

| Eye Irritation | Category 2A/2 | H319: Causes serious eye irritation.[7][8] |

| Skin Sensitization | Category 1/1A | H317: May cause an allergic skin reaction.[3][8] |

| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation.[9] |

| Aquatic Hazard | Chronic 4 | H413: May cause long lasting harmful effects to aquatic life.[1][7] |

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for all isomers. No components are identified as carcinogenic by IARC, NTP, or OSHA at levels greater than or equal to 0.1%.

Section 3: Experimental Protocols - Hazard Assessment

The hazard classifications are determined by standardized experimental protocols. While specific study details for this compound are not publicly available, the classifications are based on data from analogous compounds and adherence to guidelines such as those from the Occupational Safety and Health Administration (OSHA) and the Globally Harmonized System (GHS). The assessment typically involves in vitro and in vivo studies to evaluate skin and eye irritation potential, sensitization, and toxicity.

Section 4: Safe Handling and Storage

Engineering Controls:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[9][10]

-

Ensure adequate ventilation, especially in confined areas.[10]

-

Provide accessible safety showers and eyewash stations.[11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical splash goggles.

-

Skin Protection: Handle with gloves (e.g., Neoprene, nitrile, PVC). Dispose of contaminated gloves after use.[6][9] Wear protective clothing to prevent skin contact.[12]

-

Respiratory Protection: If ventilation is inadequate, wear an appropriate respirator.[9][10]

Handling Procedures:

Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][13]

-

Store locked up.[10]

-

Protect from moisture, as the material is moisture-sensitive.[7][10]

Section 5: Emergency Procedures

First Aid Measures:

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7][10]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation or rash occurs, get medical advice.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6][10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5][10]

Spill Response: In the event of a spill, a clear and logical workflow is essential to ensure safety and minimize environmental contamination.

Section 6: Environmental and Disposal Considerations

Environmental Hazards:

-

May cause long-lasting harmful effects to aquatic life.[7]

-

Prevent product from entering drains, surface water, or ground water.[7][8]

Disposal:

-

Dispose of contents and containers in accordance with local, regional, and national regulations.[7][10]

-

This material and its container must be disposed of as hazardous waste.[5][13]

-

Do not dispose of untreated waste into the sewer.[9]

Section 7: Conclusion

This compound and its analogs are valuable chemical intermediates that require stringent safety protocols. Understanding their physical properties, hazards, and proper handling procedures is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and adherence to emergency procedures, will support a safe research environment.

References

- 1. Dothis compound | C16H28O3 | CID 98107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 3. carlroth.com [carlroth.com]

- 4. decyl succinic anhydride, 18470-76-3 [thegoodscentscompany.com]

- 5. tedpella.com [tedpella.com]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemos.de [chemos.de]

- 9. 2spi.com [2spi.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. foodsecurity.tau.ac.il [foodsecurity.tau.ac.il]

Decylsuccinic Anhydride: An In-depth Technical Guide to its Environmental Impact and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental impact and biodegradability of decylsuccinic anhydride (DDSA). Given the limited direct experimental data for this compound, this guide incorporates data from its close structural analogue, dodecenylsuccinic anhydride (also often referred to as DDSA), to provide a more complete assessment. This substitution is based on the chemical similarity between the C10 alkyl chain of this compound and the C12 alkenyl chain of dodecenylsuccinic anhydride, which would suggest comparable environmental behavior. However, this assumption should be noted when interpreting the presented data.

Environmental Fate and Transport

The environmental fate of this compound is primarily governed by two key processes: hydrolysis and biodegradation. Upon release into an aquatic environment, the anhydride ring is susceptible to hydrolysis, opening to form the corresponding dicarboxylic acid, decylsuccinic acid. This process is influenced by factors such as pH and temperature.

Subsequently, both the parent anhydride and its hydrolysis product are subject to microbial degradation. The available data suggests that while complete mineralization is possible, it may not occur rapidly enough to be classified as "readily biodegradable" under stringent testing conditions.

Key Signaling Pathways and Environmental Fate

Biodegradability

The biodegradability of an organic compound is a critical indicator of its persistence in the environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the extent and rate of microbial degradation.

Aerobic Biodegradation in Water

A key study on dodecenylsuccinic anhydride, conducted according to OECD Guideline 301B (CO2 Evolution Test), provides the most relevant data for assessing the biodegradability of this compound. The results indicate that the substance is "inherently, ultimately biodegradable". This classification means that while the substance has the potential to be fully biodegraded by microorganisms, it does not meet the strict criteria for "ready biodegradability," specifically the "10-day window." In this 28-day study, 61.56% of the test substance was mineralized to CO2.

| Biodegradation Data | |

| Test Guideline | OECD 301B (CO2 Evolution Test) |

| Test Substance | 3-(2-dodecenyl)succinic anhydride |

| Result | 61.56% biodegradation after 28 days |

| Classification | Inherently, ultimately biodegradable (Fails 10-day window for ready biodegradability) |

Ecotoxicity

The ecotoxicity of a substance is its potential to cause harm to aquatic and terrestrial organisms. This is typically assessed by determining the concentration at which adverse effects are observed in various species.

Aquatic Toxicity

Limited quantitative data is available for the aquatic toxicity of this compound or its dodecenyl analogue. The ECHA registration dossier for 3-(2-dodecenyl)succinic anhydride provides some data on its effects on microorganisms, which are a crucial component of aquatic ecosystems and wastewater treatment processes.

| Aquatic Toxicity Data for 3-(2-dodecenyl)succinic anhydride | |

| Organism | Microorganisms (Activated Sludge) |

| Endpoint | EC50 (3 hours) |

| Value | > 1000 mg/L |

| Endpoint | NOEC (3 hours) |

| Value | 100 mg/L |

EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of the test organisms. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.

Soil Degradation and Bioaccumulation

Soil Degradation

There is a lack of specific experimental data on the degradation of this compound in soil environments. However, the inherent biodegradability observed in aquatic systems suggests that microbial degradation is a likely pathway in soil as well. The rate and extent of degradation in soil will depend on various factors, including microbial population density and diversity, temperature, moisture, and soil composition.

Bioaccumulation Potential

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment and accumulates to a concentration higher than that in the surrounding medium. The potential for a substance to bioaccumulate is often estimated by its octanol-water partition coefficient (Log Kow) and confirmed by measuring its Bioconcentration Factor (BCF) in aquatic organisms.

Experimental Protocols

The following section details the methodology for the key experimental protocol referenced in this guide.

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This test method is designed to evaluate the ultimate aerobic biodegradability of an organic compound in an aqueous medium.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of carbon dioxide produced from the microbial degradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 production (ThCO2), which is calculated from the molecular formula of the test substance.

Methodology:

-

Test System: The test is conducted in flasks containing a defined mineral medium, the test substance at a known concentration (typically providing 10-20 mg of organic carbon per liter), and an inoculum of microorganisms.

-

Inoculum: The inoculum is typically derived from the effluent of a wastewater treatment plant treating predominantly domestic sewage.

-

Controls:

-

Blank Control: Contains only the inoculum and mineral medium to measure the CO2 production from the endogenous respiration of the microorganisms.

-

Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate or aniline) to verify the viability and activity of the inoculum.

-

Toxicity Control: Contains both the test substance and the reference substance to assess if the test substance is inhibitory to the microorganisms at the tested concentration.

-

-

CO2 Measurement: The CO2 evolved is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution), and the amount is determined by titration or by using an inorganic carbon analyzer.

-

Duration and Pass Levels: The test is typically run for 28 days. For a substance to be considered "readily biodegradable," it must achieve at least 60% of its ThCO2 within a 10-day window that starts when 10% of the ThCO2 has been reached.[3]

Conclusion

Based on the available data, primarily from its structural analogue dodecenylsuccinic anhydride, this compound is considered to be inherently and ultimately biodegradable in aquatic environments. However, it does not meet the stringent criteria for ready biodegradability. The acute aquatic toxicity to microorganisms appears to be low. Significant data gaps remain, particularly concerning its toxicity to other aquatic organisms (fish, invertebrates, algae), its fate and behavior in soil, and its potential for bioaccumulation. Further experimental studies are required to provide a more definitive and comprehensive environmental risk assessment for this compound.

References

Methodological & Application

Application Notes and Protocols for Decylsuccinic Anhydride in Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylsuccinic anhydride (DSA) is a chemical reagent used for the covalent modification of proteins. It introduces a ten-carbon aliphatic chain and a succinyl linker to reactive nucleophilic groups on the protein surface, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group. This modification, a form of acylation, imparts a hydrophobic character to the protein, which can be leveraged to alter its physicochemical and biological properties.[1] Applications of this technology are found in enhancing the emulsifying properties of proteins in food science, improving the therapeutic profiles of protein-based drugs, and developing novel biomaterials.

These application notes provide a detailed protocol for the modification of proteins with this compound, methods for quantifying the extent of modification, and potential applications in research and drug development.

Principle of Reaction

This compound reacts with primary amines on a protein in a nucleophilic acyl substitution reaction. The amino group attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a stable amide bond. This reaction results in the addition of a decylsuccinyl group to the protein and the generation of a free carboxyl group, which can impart a negative charge at neutral pH.

Data Presentation

Table 1: Summary of Experimental Parameters for Protein Modification with Alkyl Succinic Anhydrides

| Parameter | Recommended Conditions | Notes |